molecular formula C11H9NO3 B6258556 8-methoxyisoquinoline-4-carboxylic acid CAS No. 1539960-58-1

8-methoxyisoquinoline-4-carboxylic acid

Cat. No.: B6258556
CAS No.: 1539960-58-1
M. Wt: 203.2
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Description

Significance of Isoquinoline (B145761) Core Structures in Synthetic Organic Chemistry

The isoquinoline moiety, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental building block found in numerous natural products, especially alkaloids with potent pharmacological activities. drugbank.comdrugbank.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The planar and aromatic nature of the isoquinoline core allows for π-stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor, influencing molecular recognition and binding. nih.gov The versatility of the isoquinoline ring system allows for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov

Overview of Carboxylic Acid Functionalities in Heterocyclic Systems

The incorporation of a carboxylic acid group onto a heterocyclic scaffold, such as isoquinoline, imparts several advantageous properties. The carboxylic acid moiety can significantly influence the physicochemical properties of a molecule, such as its solubility and acidity. This functional group is a key component of many pharmacophores, acting as a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets like enzymes and receptors. nih.gov Furthermore, the carboxylic acid serves as a versatile synthetic handle, enabling a wide range of chemical transformations. researchgate.net Modern synthetic methods, including metallaphotoredox catalysis, have expanded the utility of carboxylic acids, allowing for their direct use in diverse chemical reactions such as alkylation, arylation, and amination. researchgate.net

Positioning of 8-Methoxyisoquinoline-4-carboxylic Acid within Contemporary Chemical Synthesis

While specific research on 8-methoxyisoquinoline-4-carboxylic acid is limited, its constituent parts—the isoquinoline core, a methoxy (B1213986) group at the 8-position, and a carboxylic acid at the 4-position—position it as a compound of significant interest. The isoquinoline-4-carboxylic acid framework is a known building block in pharmaceutical and biochemical research. chemimpex.com The methoxy group, as an electron-donating substituent, can modulate the electronic properties and reactivity of the isoquinoline ring system. Its placement at the 8-position can influence the conformation and binding affinity of the molecule to its biological targets.

The synthesis of polysubstituted isoquinolones, including those with a carboxylic acid at the 4-position, is an active area of research. acs.org Modern synthetic strategies, such as the Ugi four-component reaction followed by a copper-catalyzed domino reaction, have been developed to access these complex scaffolds. nih.govacs.org These methods often tolerate a wide range of functional groups, suggesting that the synthesis of 8-methoxyisoquinoline-4-carboxylic acid and its derivatives is feasible.

Below is a table summarizing some modern synthetic approaches to isoquinoline and quinoline (B57606) carboxylic acid derivatives:

Reaction Type Key Features Potential for 8-Methoxyisoquinoline-4-carboxylic Acid Synthesis
Ugi/Copper-Catalyzed Domino Reaction A multi-component reaction that allows for the rapid assembly of complex molecules. It has been successfully used to synthesize isoquinolone-4-carboxylic acids. acs.orgHighly promising for the synthesis of the target compound, provided a suitable 8-methoxy-substituted starting material is used.
Rhodium(III)-Catalyzed [4+2]-Annulation A method for constructing isoquinolone derivatives from benzamides and internal alkynes. mdpi.comCould be adapted for the synthesis of the isoquinoline core with the desired substitution pattern.
Pfitzinger Reaction A classic method for synthesizing quinoline-4-carboxylic acids from isatins and carbonyl compounds. nih.govWhile primarily for quinolines, modifications could potentially be explored for isoquinoline synthesis.

Research Gaps and Future Directions in Isoquinoline-4-carboxylic Acid Chemistry

The chemistry of isoquinoline-4-carboxylic acids presents several opportunities for future research. A significant gap exists in the development of efficient and regioselective synthetic methods for producing a wide variety of substituted derivatives. While progress has been made, many existing methods require harsh conditions or have limited substrate scope. ambeed.com

For 8-methoxyisoquinoline-4-carboxylic acid specifically, the research gaps are more pronounced. There is a clear need for:

Development of a reliable and scalable synthetic route: A robust synthesis is the first step toward unlocking the potential of this molecule.

Thorough characterization: Detailed spectroscopic and physicochemical data are essential for any new compound.

Exploration of biological activity: Given the pharmacological importance of the isoquinoline scaffold, 8-methoxyisoquinoline-4-carboxylic acid and its derivatives are prime candidates for screening in various biological assays, including anticancer, anti-inflammatory, and antimicrobial studies. nih.govnih.gov

Investigation of material science applications: The photophysical and electronic properties of this compound have yet to be explored, and it could serve as a building block for novel organic materials.

The future of isoquinoline-4-carboxylic acid chemistry will likely focus on the development of green and sustainable synthetic methods, the expansion of the chemical space through diverse functionalization, and the application of these compounds in interdisciplinary fields.

Below is a table of predicted properties for 8-methoxyisoquinoline-4-carboxylic acid, which highlights the need for experimental verification.

Property Predicted Value Comment
Molecular Formula C11H9NO3---
Molecular Weight 203.19 g/mol ---
XlogP 1.6Indicates moderate lipophilicity.
Hydrogen Bond Donor Count 1From the carboxylic acid group.
Hydrogen Bond Acceptor Count 4From the nitrogen and oxygen atoms.

Data is predicted and awaits experimental confirmation.

Properties

CAS No.

1539960-58-1

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 8 Methoxyisoquinoline 4 Carboxylic Acid and Its Analogs

Classical Approaches to Isoquinoline-4-carboxylic Acid Systems

Traditional methods for synthesizing quinoline (B57606) and isoquinoline (B145761) derivatives, such as the Pfitzinger and Doebner reactions, have been foundational in heterocyclic chemistry. While originally developed for quinolines, adaptations of these reactions have been explored for the synthesis of isoquinoline systems.

Modifications of the Pfitzinger Reaction for 8-Methoxyisoquinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction, which traditionally involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, is a primary route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration to yield the quinoline ring. wikipedia.org

While the classical Pfitzinger reaction is specific to quinoline synthesis, its principles have inspired synthetic routes toward related heterocyclic carboxylic acids. For the synthesis of isoquinoline-4-carboxylic acids, a direct application is not feasible. However, related condensation and cyclization strategies are employed. The synthesis of various quinoline-4-carboxylic acid derivatives has been successfully achieved using this method, often by reacting isatin or substituted isatins with appropriate ketones under strongly alkaline conditions. jocpr.comijsr.netui.ac.id These reactions have been a cornerstone for creating a library of quinoline-based compounds, which in turn has driven interest in developing analogous routes for isoquinolines. researchgate.netimist.ma

Reaction Reactants Product Type Key Features
Pfitzinger ReactionIsatin, Carbonyl Compound, BaseSubstituted quinoline-4-carboxylic acidsConvenient one-pot synthesis. jocpr.com
Halberkann VariantN-acyl isatins, Base2-hydroxy-quinoline-4-carboxylic acidsVariation on the classical Pfitzinger reaction. wikipedia.org

Adaptations of the Doebner Reaction for Substituted Isoquinoline-4-carboxylic Acids

The Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, is another classical method for preparing quinoline-4-carboxylic acids. nih.govnih.gov This reaction is particularly versatile and has been refined to accommodate a wide range of substrates, including anilines with both electron-donating and electron-withdrawing groups. nih.gov The reaction has proven to be scalable, making it suitable for the large-scale synthesis of bioactive molecules. nih.gov

Similar to the Pfitzinger reaction, the Doebner reaction is primarily aimed at quinoline synthesis. However, the underlying concept of condensing aromatic amines with carbonyl compounds to build the heterocyclic core has been adapted for isoquinoline synthesis. For instance, a solution of 2-methylaniline, pyruvic acid, and benzaldehyde (B42025) can be refluxed in ethanol (B145695) to produce 8-methyl-2-phenylquinoline-4-carboxylic acid. prepchem.com The development of efficient one-pot, three-component syntheses of isoquinolines often draws from the principles established by classical name reactions like the Doebner reaction. organic-chemistry.org

Reaction Reactants Product Type Key Features
Doebner ReactionAniline, Aldehyde, Pyruvic acidSubstituted quinoline-4-carboxylic acidsThree-component reaction, applicable to a wide range of anilines. nih.govnih.gov
Modified Doebner2-Methylaniline, Benzaldehyde, Pyruvic acid8-Methyl-2-phenylquinoline-4-carboxylic acidDemonstrates adaptation for substituted quinolines. prepchem.com

Modern Catalytic Strategies for Isoquinoline-4-carboxylic Acid Formation

Contemporary synthetic chemistry has seen a surge in the development of powerful catalytic methods that offer milder reaction conditions, greater efficiency, and broader substrate scope compared to classical approaches. These strategies are particularly relevant for the synthesis of complex and highly functionalized isoquinoline-4-carboxylic acids.

Transition-Metal-Catalyzed Annulation and Cyclization Routes

Transition-metal catalysis, particularly with rhodium, palladium, ruthenium, and copper, has become an indispensable tool for constructing isoquinoline scaffolds. organic-chemistry.orgnih.gov Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes provides a direct route to isoquinolone derivatives, which can then be converted to the corresponding isoquinolines. nih.gov This method is valued for its step- and atom-economy. nih.gov Similarly, ruthenium-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides can yield isoquinolines without the need for an external oxidant. organic-chemistry.org

Copper-catalyzed tandem reactions have also been developed for the synthesis of densely functionalized isoquinolines. organic-chemistry.org These modern catalytic systems often allow for the rapid assembly of multisubstituted isoquinolines from simple and readily available starting materials. organic-chemistry.orgresearchgate.net

Catalyst System Reaction Type Starting Materials Product
Rhodium(III)C-H Activation/AnnulationBenzamides, AlkynesIsoquinolones nih.gov
Ruthenium(II)C-H Functionalization/AnnulationPrimary benzylamines, Sulfoxonium ylidesIsoquinolines organic-chemistry.org
Copper(I)Tandem Cyclization2-Bromoaryl ketones, Terminal alkynes, Acetonitrile (B52724)Densely functionalized isoquinolines organic-chemistry.org

Photoredox Catalysis in the Synthesis of Carboxylic Acids and Derivatives

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. This approach can facilitate the generation of radical intermediates under mild conditions, enabling transformations that are often challenging with traditional methods. In the context of heteroarenes, photoredox catalysis has been successfully employed for decarboxylative alkylation, where a carboxylic acid serves as the alkyl source. acs.org

This methodology has been extended to the synthesis of various heterocyclic derivatives. acs.org For instance, the merger of photoredox catalysis with nickel catalysis has enabled the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. nih.gov This dual catalytic system allows for the formation of C(sp³)–C(sp²) bonds, which is a significant transformation in organic synthesis. princeton.edu While direct photoredox carboxylation of isoquinolines is an area of ongoing research, the principles of using light to mediate the formation of carboxylic acid derivatives are well-established and hold promise for future applications in the synthesis of 8-methoxyisoquinoline-4-carboxylic acid. nih.gov

C-H Functionalization Approaches to Isoquinoline Carboxylic Acids

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. researchgate.net Transition-metal-catalyzed C-H activation has been extensively used for the synthesis of isoquinolines and their derivatives. researchgate.netresearchgate.net Rhodium catalysts, in particular, have shown excellent reactivity for C-H bond activation of substrates containing various directing groups, leading to annulation with different coupling partners. researchgate.net

Recent advancements have also focused on metal-free C-H functionalization. For example, a method for the C-4 alkylation of isoquinolines has been developed using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile, proceeding through a temporary dearomatization of the isoquinoline ring. acs.org While this specific method introduces an alkyl group, the development of direct C-H carboxylation of isoquinolines remains a significant goal. The regioselective functionalization of heteroarenes like isoquinoline is of great value, and ongoing research aims to develop practical methods for introducing a carboxylic acid group at specific positions. thieme-connect.de

Green Chemistry Principles in 8-Methoxyisoquinoline-4-carboxylic Acid Synthesis

In recent years, the synthesis of quinoline-4-carboxylic acids and related heterocycles has increasingly incorporated green chemistry principles to minimize environmental impact, reduce reaction times, and improve efficiency. imist.ma These approaches focus on the use of environmentally benign solvents, solvent-free conditions, efficient catalysts, and energy-saving techniques like microwave irradiation. imist.maresearchgate.net

The adoption of solvent-free and microwave-assisted protocols represents a significant advancement in the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.net Microwave irradiation has been shown to dramatically accelerate a variety of organic reactions, including the synthesis of heterocyclic scaffolds important in pharmaceutical design. cem.comnih.gov

In the context of the Doebner reaction for synthesizing quinoline-4-carboxylic acids, microwave assistance can significantly shorten reaction times from hours to mere minutes. researchgate.nettsijournals.com For example, one study reported the synthesis of substituted quinoline-4-carboxylic acid derivatives in 1-2 minutes under microwave irradiation, a substantial improvement over conventional heating methods. researchgate.net Another approach utilized p-toluenesulfonic acid as an organocatalyst under microwave conditions, achieving good yields in just 3 minutes. nih.gov

Solvent-free, or neat, reactions are another cornerstone of green synthetic chemistry, often enhanced by microwave heating. cem.com These methods reduce pollution and simplify workup procedures. The synthesis of 2-arylquinoline-4-carboxylic acids has been successfully achieved under solvent-free conditions using a novel solid acid catalyst, with reactions completing in 12-30 minutes. researchgate.net Similarly, catalyst-free syntheses have been developed in ethanol, which is considered a greener solvent, avoiding the need for harsh organic solvents like benzene (B151609) or chloroform (B151607) and providing high yields in a short time. researchgate.netcbijournal.com

Catalyst development is crucial for optimizing the synthesis of quinoline-4-carboxylic acids, enhancing reaction rates, and improving selectivity under milder conditions. A range of catalysts have been explored for the three-component Doebner reaction. nih.govresearchgate.net

Organocatalysts : p-Toluenesulfonic acid (p-TSA) has been identified as an efficient, non-hazardous, and readily available organocatalyst for the one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives. researchgate.net Its use in a dual green solvent system of water and ethylene (B1197577) glycol has also been reported as an eco-friendly strategy. researchgate.net

Lewis Acids : Lewis acids are effective catalysts for this transformation. Boron trifluoride etherate (BF₃·THF) was found to be a suitable catalyst for the reaction involving electron-deficient anilines, which often give low yields under other conditions. nih.gov Other Lewis acids like Ytterbium perfluorooctanoate [Yb(PFO)₃] have also been used effectively in aqueous media. researchgate.net

Solid Acid Catalysts : To improve recyclability and ease of separation, heterogeneous solid acid catalysts have been developed. One such catalyst, Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride, was used for the solvent-free synthesis of 2-arylquinoline-4-carboxylic acids, demonstrating high efficiency and reusability. researchgate.net

Catalyst-Free Conditions : Interestingly, the Doebner reaction can proceed efficiently without any catalyst under certain conditions. The reaction of 3,4,5-trimethoxy aniline, pyruvic acid, and various aromatic aldehydes in ethanol at reflux provides high yields of the desired quinoline-4-carboxylic acid derivatives, simplifying the process and purification. researchgate.netcbijournal.com

The choice of catalyst often depends on the specific substrates used, particularly the electronic nature of the aniline component. nih.gov

CatalystSubstratesSolventConditionsKey FindingsReference(s)
p-Toluenesulfonic acid (p-TSA) Aromatic aldehydes, substituted anilines, pyruvic acidEthanolMicrowave, 80°C, 3 minEfficient organocatalyst, short reaction time, good yields (50-80%). nih.gov
Boron trifluoride etherate (BF₃·THF) Electron-deficient anilines, benzaldehyde, pyruvic acidAcetonitrile (MeCN)RefluxEffective for electron-deficient anilines; scalable reaction. nih.gov
Ytterbium perfluorooctanoate [Yb(PFO)₃] Substituted anilines, aldehydes, pyruvic acidWaterRefluxGood yields; outperforms other catalysts like Yb(OTf)₃ in water. researchgate.net
None (Catalyst-Free) 3,4,5-trimethoxy aniline, aromatic aldehydes, pyruvic acidEthanolReflux, 3 hHigh yields (up to 90%) without a catalyst; simple filtration for purification. researchgate.netcbijournal.com
Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride Aromatic anilines, benzaldehydes, pyruvic acidSolvent-FreeNot specifiedGood yields (84-93%) in a short time (12-30 min); catalyst is reusable. researchgate.net

Derivatization Strategies from Precursor Compounds

Derivatization strategies are essential for creating a library of analogs for structure-activity relationship (SAR) studies. These strategies can be applied either to the precursor compounds before the main ring-forming reaction or to the final heterocyclic product.

The Doebner reaction, a key route to quinoline-4-carboxylic acids, is compatible with a wide range of functionalities on the precursor aniline and aldehyde molecules. nih.gov This allows for the synthesis of a diverse set of analogs by simply varying the starting materials. For instance, anilines with both electron-donating and electron-deficient groups, as well as various protecting groups, have been successfully employed. nih.gov Similarly, the reaction tolerates a range of aromatic and even aliphatic aldehydes. nih.gov This inherent flexibility in the choice of precursors is a powerful derivatization tool.

Once the 8-methoxyquinoline-4-carboxylic acid scaffold is synthesized, the carboxylic acid functional group serves as a versatile handle for further derivatization. Standard organic transformations can be applied to generate a variety of derivatives:

Esterification : The carboxylic acid can be converted to its corresponding ester by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid under reflux conditions. researchgate.net

Amidation : Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This is typically achieved using a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netnih.gov

Other Transformations : The quinoline ring itself can be subject to further reactions, although this is less common than derivatizing the carboxylic acid handle. For instance, the core structure can be a precursor for more complex fused heterocyclic systems.

These derivatization approaches allow for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for tuning its biological activity. vulcanchem.com

Chemical Reactivity and Transformation Pathways of 8 Methoxyisoquinoline 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several types of reactions, including esterification, amidation, decarboxylation, and reduction/oxidation processes.

Esterification and Amidation Reactions

Esterification: 8-Methoxyisoquinoline-4-carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Amidation: The conversion of 8-methoxyisoquinoline-4-carboxylic acid to amides typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. jackwestin.comlibretexts.orgyoutube.com This is because amines are basic and can deprotonate the carboxylic acid, making it unreactive towards nucleophilic attack. jackwestin.comlibretexts.org The DCC converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the subsequent nucleophilic acyl substitution by the amine. libretexts.orgyoutube.com Various catalysts, including boronic acid derivatives and titanium tetrafluoride, have also been developed to facilitate direct amidation reactions. organic-chemistry.orgresearchgate.net

A general scheme for these reactions is presented below:

Table 1: General Reactions of the Carboxylic Acid Moiety
Reaction Reactants Products
Esterification 8-methoxyisoquinoline-4-carboxylic acid, Alcohol, Acid Catalyst 8-methoxyisoquinoline-4-carboxylate ester, Water

Decarboxylation Pathways and their Mechanistic Implications

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO2). masterorganicchemistry.comyoutube.com For simple carboxylic acids, this process typically requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation under milder conditions. In the context of isoquinoline-4-carboxylic acids, the reaction can be influenced by the electronic nature of the heterocyclic ring. youtube.comkhanacademy.org

The mechanism of decarboxylation can proceed through different pathways, including ionic and radical mechanisms. youtube.comlibretexts.org For β-keto acids, decarboxylation often occurs via a cyclic, concerted transition state, leading to an enol intermediate. masterorganicchemistry.comyoutube.com While 8-methoxyisoquinoline-4-carboxylic acid is not a β-keto acid, the underlying principles of stabilizing the intermediate formed upon CO2 loss are relevant. The stability of the resulting carbanion or radical intermediate is a key factor in determining the feasibility of the reaction. youtube.com

Reduction and Oxidation Processes

Reduction: The carboxylic acid group of 8-methoxyisoquinoline-4-carboxylic acid can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. libretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of carboxylic acids. libretexts.org

Oxidation: While the carboxylic acid group is already in a high oxidation state, the rest of the molecule, particularly the isoquinoline (B145761) ring, can be susceptible to oxidation. Strong oxidizing agents can lead to the degradation of the molecule. However, specific reagents can be used to achieve controlled oxidation of other parts of the molecule while leaving the carboxylic acid intact. The oxidation of olefins to carboxylic acids is a well-established transformation that can be achieved using various reagents, including ozone followed by an oxidative workup, or catalytic amounts of osmium tetroxide or ruthenium dioxide with a stoichiometric oxidant. organic-chemistry.org

Transformations of the Isoquinoline Core

The isoquinoline ring system is aromatic and can undergo substitution reactions. The methoxy (B1213986) group at the 8-position influences the reactivity and regioselectivity of these transformations.

Nucleophilic Additions and Substitutions on the Heterocyclic Ring

The isoquinoline ring can undergo nucleophilic attack, particularly at positions activated by the ring nitrogen or other electron-withdrawing groups. brainkart.commasterorganicchemistry.comlibretexts.org Nucleophilic acyl substitution is a key reaction for carboxylic acid derivatives, involving the addition of a nucleophile to the carbonyl carbon followed by the elimination of a leaving group. brainkart.commasterorganicchemistry.comyoutube.com While the carboxylic acid itself is not highly reactive towards nucleophiles under neutral conditions, its derivatives, such as esters and amides, are more susceptible to these reactions. masterorganicchemistry.com Nucleophilic addition to the carbonyl group is a fundamental process, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of the carbonyl is enhanced by adjacent electron-withdrawing groups. masterorganicchemistry.com

The reaction of arynes with carboxylic acids can lead to the formation of o-hydroxyaryl ketones through a proposed mechanism involving nucleophilic attack of the carboxylate on the aryne, followed by an anionic Fries rearrangement. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
8-methoxyisoquinoline-4-carboxylic acid
8-methoxyisoquinoline-4-carboxylate ester
8-methoxyisoquinoline-4-carboxamide
Dicyclohexylcarbodiimide (DCC)
Dicyclohexylurea
Lithium aluminum hydride (LiAlH4)
Sodium borohydride (NaBH4)
8-hydroxyquinoline (B1678124)

Advanced Spectroscopic and Structural Elucidation of 8 Methoxyisoquinoline 4 Carboxylic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 8-methoxyisoquinoline-4-carboxylic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) is highly characteristic, typically appearing as a broad singlet in the downfield region of 10–12 ppm due to deshielding and hydrogen bonding. libretexts.org Protons on the isoquinoline (B145761) ring system resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The protons of the methoxy (B1213986) group (–OCH₃) give rise to a sharp singlet, usually found at approximately 3.8 to 4.2 ppm. rsc.orgmdpi.com Protons on carbons adjacent to the carboxylic acid group typically absorb in the 2-3 ppm range. libretexts.org

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is significantly deshielded, with its signal appearing between 160 and 180 ppm. libretexts.org The carbons of the isoquinoline ring produce a series of signals in the 115–160 ppm range. The carbon of the methoxy group is found further upfield, typically around 55 ppm. rsc.orgmdpi.com The combination of 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecule. mdpi.comthieme-connect.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted Isoquinoline-4-Carboxylate Derivatives Data is representative and based on similar structures reported in the literature. libretexts.orgrsc.orgmdpi.com

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH )10.0 - 12.0 (broad s)165 - 173
Isoquinoline Ring7.0 - 9.0 (m)115 - 160
Methoxy (-OCH₃ )3.8 - 4.2 (s)~55

s = singlet, m = multiplet

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the precise elemental composition. rsc.org For 8-methoxyisoquinoline-4-carboxylic acid (C₁₁H₉NO₃), the expected molecular weight is approximately 203.0582 g/mol .

Under electron impact (EI) ionization, the molecular ion peak (M⁺) is typically observed. savemyexams.com The fragmentation of carboxylic acid derivatives is often characterized by the cleavage of the C-Y bond (where Y is the rest of the molecule) to form a stable acylium ion (R-CO⁺). libretexts.org For 8-methoxyisoquinoline-4-carboxylic acid, the most prominent fragmentation pathway would involve the loss of a hydroxyl radical (•OH, mass 17) or the entire carboxyl group (•COOH, mass 45). libretexts.org

Isoquinoline alkaloids themselves show characteristic fragmentation. nih.gov Common fragmentation patterns include the loss of small neutral molecules like carbon monoxide (CO) or radicals such as a methyl group (•CH₃) from the methoxy substituent. nih.gov The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Key Fragmentation Pathways:

Formation of Acylium Ion: Cleavage of the C-C bond between the isoquinoline ring and the carboxyl group. libretexts.org

Loss of •OH: A peak at [M-17]⁺. libretexts.org

Loss of •COOH: A peak at [M-45]⁺. libretexts.org

Loss of •CH₃: From the methoxy group, resulting in a [M-15]⁺ peak. nih.gov

Loss of CH₂O or CO: From the methoxy group and ring system. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.gov The spectra of 8-methoxyisoquinoline-4-carboxylic acid are dominated by features arising from the carboxylic acid, the methoxy group, and the isoquinoline ring system.

The most distinctive feature in the IR spectrum of a carboxylic acid is the very broad O–H stretching vibration, which appears in the region of 2500–3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadening is a result of strong hydrogen bonding, typically forming cyclic dimers in the solid state. libretexts.org The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp band, usually found near 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.org

Vibrations associated with the isoquinoline ring, such as C=C and C=N stretching, appear in the 1620–1450 cm⁻¹ region. C–H stretching vibrations of the aromatic ring are typically observed around 3100–3000 cm⁻¹. mdpi.com The C–O stretching of the methoxy group and the carboxylic acid can be found in the 1300–1000 cm⁻¹ range. mdpi.com Differences in the IR and Raman spectra can be particularly useful for studying polymorphism, as molecular packing and intermolecular interactions influence vibrational modes. americanpharmaceuticalreview.compsu.edu

Table 2: Characteristic IR and Raman Vibrational Frequencies for 8-Methoxyisoquinoline-4-carboxylic Acid Data is representative and based on general values for carboxylic acids and isoquinoline derivatives. libretexts.orgspectroscopyonline.commdpi.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity (IR)
Carboxylic AcidO–H stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O stretch~1710Strong
Aromatic RingC–H stretch3000 - 3100Medium
Aromatic RingC=C/C=N stretch1450 - 1620Medium-Strong
Methoxy GroupC–H stretch2850 - 2960Medium
Methoxy/Carboxylic AcidC–O stretch1000 - 1300Medium-Strong

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis

The specific substitution pattern of 8-methoxyisoquinoline-4-carboxylic acid allows for the potential formation of intramolecular hydrogen bonds. An intramolecular hydrogen bond could form between the acidic proton of the carboxylic acid at position 4 and the nitrogen atom at position 2 of the isoquinoline ring. mdpi.comresearchgate.net The formation of such a bond creates a quasi-ring that planarizes and stabilizes the molecular conformation. mdpi.com The existence and strength of this interaction depend on the competition with intermolecular bonding possibilities and the steric environment. nih.gov In some quinolone carboxylic acids, this intramolecular hydrogen bond is a dominant feature, locking the acidic hydrogen and influencing the molecule's properties. researchgate.net

In the solid state, molecules arrange themselves in a highly ordered crystal lattice driven by a variety of intermolecular interactions. rsc.orgexlibrisgroup.com For 8-methoxyisoquinoline-4-carboxylic acid, the most significant intermolecular interaction is the hydrogen bond between the carboxylic acid groups. mdpi.com Carboxylic acids very commonly form centrosymmetric cyclic dimers, where two molecules are linked by a pair of O–H···O hydrogen bonds. mdpi.com

Beyond this primary motif, the crystal packing is stabilized by other, weaker interactions. These include:

π–π Stacking: The planar aromatic isoquinoline rings can stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces. rsc.orgmdpi.com

C–H···O and C–H···π Interactions: Hydrogen atoms attached to the aromatic ring or the methoxy group can act as weak hydrogen bond donors to oxygen atoms or the π-system of an adjacent molecule. rsc.org

The interplay of these diverse interactions—strong hydrogen-bonded dimers, π-stacking, and weaker C-H mediated contacts—dictates the final crystal packing, influencing physical properties of the solid material. mdpi.comnih.gov

Computational and Theoretical Investigations of 8 Methoxyisoquinoline 4 Carboxylic Acid Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and energy of molecules. mdpi.com These calculations provide fundamental information about 8-methoxyisoquinoline-4-carboxylic acid, from its three-dimensional shape to its spectroscopic signature. By modeling the electron density, DFT can accurately predict a wide range of molecular properties. mdpi.commdpi.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 8-methoxyisoquinoline-4-carboxylic acid by locating the minimum energy structure on the potential energy surface. These calculations typically predict a largely planar isoquinoline (B145761) ring system.

The primary conformational flexibility arises from the orientation of the carboxylic acid and methoxy (B1213986) groups relative to the aromatic ring. The carboxylic acid group's orientation is particularly important, as it can potentially form an intramolecular hydrogen bond with the nitrogen atom of the isoquinoline ring. However, studies on similar quinolone carboxylic acid derivatives suggest that intramolecular hydrogen bonds are more likely to form with an adjacent carbonyl group, a feature not present in this specific location. mdpi.com The methoxy group's methyl moiety can also rotate, leading to different conformers with small energy differences.

Conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable conformer. The global minimum geometry is crucial as it serves as the basis for all other computational predictions.

Below is a table of representative geometric parameters that would be predicted for the optimized geometry of 8-methoxyisoquinoline-4-carboxylic acid based on DFT calculations.

Table 1: Predicted Molecular Geometry Parameters for 8-Methoxyisoquinoline-4-carboxylic Acid

Parameter Atom(s) Involved Predicted Value
Bond Lengths
C=O Carboxylic Acid ~1.21 Å
C-O Carboxylic Acid ~1.35 Å
O-H Carboxylic Acid ~0.97 Å
C-C Isoquinoline Ring ~1.39 - 1.42 Å
C-N Isoquinoline Ring ~1.33 - 1.38 Å
C-O Methoxy Group ~1.36 Å
O-CH₃ Methoxy Group ~1.43 Å
Bond Angles
O=C-O Carboxylic Acid ~123°
C-C-N Isoquinoline Ring ~118° - 122°
C-O-C Methoxy Group ~118°
Dihedral Angles

Note: These values are illustrative and represent typical outputs from DFT calculations on similar aromatic carboxylic acids.

DFT calculations can predict various spectroscopic parameters, providing a valuable tool for interpreting experimental data.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The predicted shifts are compared to experimental spectra to confirm the molecular structure. Calculations would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid group.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivative of the energy. These theoretical frequencies help in the assignment of experimental Infrared (IR) spectra. mdpi.com Key predicted vibrations for this molecule would include the O-H stretching of the carboxylic acid (typically broad), the C=O stretching of the carbonyl group, C-O stretching of the methoxy group, and various C-H and C=C/C=N stretching and bending modes of the aromatic system.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. nih.gov The calculations can predict the λ_max values associated with π→π* and n→π* transitions within the conjugated isoquinoline system.

Table 2: Predicted Spectroscopic Data for 8-Methoxyisoquinoline-4-carboxylic Acid

Spectrum Parameter Predicted Value/Region Assignment
IR Vibrational Frequency (cm⁻¹) ~3000 (broad) O-H stretch (Carboxylic Acid)
~1700 C=O stretch (Carboxylic Acid)
~1250 C-O stretch (Methoxy)
~1600, ~1500 C=C/C=N Aromatic Ring Stretches
¹H NMR Chemical Shift (ppm) > 10 -COOH
~7-9 Aromatic Protons
~4.0 -OCH₃
¹³C NMR Chemical Shift (ppm) > 165 -COOH
~110-160 Aromatic & Methoxy Carbons
~56 -OCH₃

| UV-Vis | λ_max (nm) | ~220-350 | π→π* and n→π* transitions |

Note: These values are representative and depend on the specific computational method and solvent model used.

Mechanistic Studies Through Computational Modeling

Computational modeling is instrumental in exploring the reaction mechanisms involving 8-methoxyisoquinoline-4-carboxylic acid. It allows for the study of reaction pathways and the energies of transient species that are difficult to observe experimentally.

To understand how a reaction proceeds, computational chemists map out the entire reaction coordinate, from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. mdpi.com

For a reaction like Fischer esterification, where the carboxylic acid reacts with an alcohol, computational modeling can trace the multi-step process:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the alcohol.

Proton transfer steps.

Elimination of a water molecule to form the final ester product. libretexts.org

By calculating the energies of all intermediates and transition states, the rate-limiting step of the mechanism can be identified. mdpi.com This level of detail provides a complete picture of the reaction's energetic landscape.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models account for these effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com

For reactions involving 8-methoxyisoquinoline-4-carboxylic acid, a polar solvent would be expected to:

Stabilize charged intermediates and transition states, potentially lowering the activation energy.

Influence the strength of hydrogen bonds. mdpi.com For instance, a polar environment can enhance the strength of intramolecular hydrogen bonds. mdpi.com

Alter the conformational preferences of the molecule.

Modeling solvent effects is crucial for achieving agreement between theoretical predictions and experimental observations in solution. semanticscholar.org

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of 8-methoxyisoquinoline-4-carboxylic acid interact with each other governs the properties of its solid state, such as crystal packing and melting point. Computational methods can predict these intermolecular interactions and the resulting supramolecular structures.

The carboxylic acid group is a powerful hydrogen-bond donor and acceptor. Therefore, the most significant intermolecular interaction is the formation of hydrogen-bonded dimers, a highly stable and common motif for carboxylic acids. nih.gov In this arrangement, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a robust eight-membered ring.

Other potential interactions include:

π-π Stacking: The planar aromatic isoquinoline rings can stack on top of each other, contributing to crystal stability through attractive dispersion forces.

Quantitative Structure-Property Relationship (QSPR) Modeling for Isoquinoline Carboxylic Acids

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based solely on their molecular structure. youtube.com A QSPR model is a mathematical equation that correlates variation in a molecule's properties with variation in its structural or physicochemical descriptors. nih.gov

For the family of isoquinoline carboxylic acids, including the 8-methoxy derivative, QSPR can be a powerful tool for predicting properties without the need for extensive laboratory experiments. The process involves several key steps:

Descriptor Calculation: For a set of related molecules (e.g., various substituted isoquinoline carboxylic acids), a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (describing molecular branching and shape), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). nih.gov

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a relationship is established between a specific property (like boiling point, solubility, or even biological activity) and a subset of the calculated descriptors. youtube.comnih.gov

Validation and Prediction: The model is rigorously tested for its statistical significance and predictive power. Once validated, it can be used to predict the properties of new, unsynthesized compounds based on their calculated structural descriptors.

QSPR studies on related structures, such as quinolone antibiotics and other carboxylic acid derivatives, have successfully modeled properties like soil sorption and thermodynamic features. nih.govnih.gov A similar approach could be applied to 8-methoxyisoquinoline-4-carboxylic acid and its analogs to screen for derivatives with desired characteristics.

The following interactive table illustrates a hypothetical QSPR model for predicting the water solubility of isoquinoline carboxylic acid derivatives.

CompoundMolecular Weight (Descriptor 1)LogP (Descriptor 2)Predicted Solubility (mg/L)
Isoquinoline-4-carboxylic acid173.171.5550
8-Methoxyisoquinoline-4-carboxylic acid203.191.8320
8-Hydroxyisoquinoline-4-carboxylic acid189.171.2710
8-Nitroisoquinoline-4-carboxylic acid218.171.9250

Exploration of 8 Methoxyisoquinoline 4 Carboxylic Acid in Advanced Chemical Applications

Role as a Privileged Ligand or Building Block in Metal-Organic Frameworks (MOFs) Research

Currently, there is no specific research available in the public domain detailing the use of 8-methoxyisoquinoline-4-carboxylic acid as a ligand or building block in the synthesis of Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. nanografi.comnih.govresearchgate.net The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable and depend on the choice of the metal and the organic linker. nih.govfrontiersin.org Carboxylic acids are among the most common functional groups used in organic linkers for MOF synthesis due to their ability to form strong coordination bonds with metal centers. nih.gov

The isoquinoline (B145761) moiety, a nitrogen-containing heterocyclic compound, also presents a potential coordination site. In principle, 8-methoxyisoquinoline-4-carboxylic acid could function as a bidentate or multidentate ligand, coordinating to metal centers through both the carboxylate group and the nitrogen atom of the isoquinoline ring. The presence of the methoxy (B1213986) group could further influence the electronic properties and steric hindrance of the ligand, potentially leading to MOFs with unique structural topologies and functional properties. However, no studies have been published that explore or confirm this potential.

Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis Development

There are no published research findings on the application of 8-methoxyisoquinoline-4-carboxylic acid as a chiral auxiliary or as a ligand in asymmetric catalysis. The molecule itself is achiral and would require resolution or modification to be used in stereoselective transformations. While other chiral derivatives of quinoline (B57606) and isoquinoline have been successfully employed as ligands in asymmetric catalysis, this specific compound has not been investigated for this purpose.

Scaffold for Combinatorial Chemistry and Library Synthesis (focus on methodology)

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Combinatorial chemistry often utilizes such scaffolds to generate large libraries of related molecules for high-throughput screening in drug discovery. nih.govfortunejournals.com The methodology typically involves a core structure, like 8-methoxyisoquinoline-4-carboxylic acid, which can be chemically modified at various positions.

For instance, the carboxylic acid group at the 4-position could be converted into a variety of amides, esters, or other functional groups. Further modifications could potentially be made to the isoquinoline ring itself. Despite this potential, there are no specific reports in the scientific literature describing the use of 8-methoxyisoquinoline-4-carboxylic acid as a scaffold for the synthesis of a combinatorial library.

Analytical Methodologies for 8 Methoxyisoquinoline 4 Carboxylic Acid Quantification and Purity Assessment

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are powerful tools for separating 8-methoxyisoquinoline-4-carboxylic acid from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like 8-methoxyisoquinoline-4-carboxylic acid. Reversed-phase HPLC (RP-HPLC) is particularly suitable for this purpose.

A typical HPLC method for the analysis of related isoquinoline (B145761) and quinoline (B57606) derivatives involves a C8 or C18 column. chemrevlett.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). chemrevlett.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities. longdom.org

Detection is commonly performed using a UV detector, as the isoquinoline ring system exhibits strong UV absorbance. longdom.org For instance, a wavelength of 220 nm has been used for the analysis of similar structures. chemrevlett.com The retention time of the peak corresponding to 8-methoxyisoquinoline-4-carboxylic acid allows for its identification, while the peak area is proportional to its concentration, enabling quantification. Method validation for HPLC analysis typically includes assessing linearity, sensitivity (limit of detection and limit of quantification), accuracy, and precision. longdom.org

Table 1: Illustrative HPLC Parameters for Analysis of Related Carboxylic Acids

ParameterCondition
Column C8 or C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate buffer (pH 3.3)
Mobile Phase B Acetonitrile/Methanol mixture
Detection UV at 210-254 nm
Flow Rate 0.6-1.0 mL/min
Injection Volume 10-20 µL

This table presents a generalized set of parameters based on methods for similar compounds and may require optimization for 8-methoxyisoquinoline-4-carboxylic acid. chemrevlett.comlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 8-methoxyisoquinoline-4-carboxylic acid, derivatization is typically required to increase its volatility and thermal stability for GC analysis. mdpi.com A common derivatization agent is isobutyl chloroformate, which reacts with the carboxylic acid group. mdpi.com

Once derivatized, the compound is introduced into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized compound, allowing for its definitive identification. mdpi.com

GC-MS can also be used for quantification by operating in selected ion monitoring (SIM) mode, which offers high sensitivity and selectivity. mdpi.com While specific GC-MS methods for 8-methoxyisoquinoline-4-carboxylic acid are not widely published, methods for similar carboxylic acids have been developed and validated. mdpi.comnih.gov

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are based on the absorption or emission of light by the analyte and are often used for rapid and routine quantification.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective method for the quantitative analysis of compounds containing chromophores. The isoquinoline ring system in 8-methoxyisoquinoline-4-carboxylic acid absorbs UV light. While carboxylic acids without additional conjugation typically absorb around 210 nm, the extended aromatic system of the isoquinoline moiety results in absorption at longer wavelengths, making it suitable for UV-Vis analysis. libretexts.org

To quantify 8-methoxyisoquinoline-4-carboxylic acid, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for similar compounds like 8-hydroxyquinoline (B1678124) is observed in the UV region, and the methoxy (B1213986) group in the 8-position is expected to influence the absorption spectrum. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used for the analysis of fluorescent compounds. Many isoquinoline derivatives are known to be fluorescent. wikipedia.org The molecule is excited by light of a specific wavelength, and it then emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte.

For carboxylic acids that are not naturally fluorescent, derivatization with a fluorescent labeling reagent can be employed. psu.edu Reagents such as 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) can react with the carboxylic acid group to form a highly fluorescent derivative. psu.edu This approach significantly enhances the sensitivity and selectivity of the analysis. The resulting fluorescent ester can then be quantified using a fluorometer.

Table 2: Example of a Fluorescent Labeling Reaction for Carboxylic Acids

ReagentReaction ConditionsDetection
2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonateRoom temperature, in acetonitrile with a baseFluorimetric

This table illustrates a general approach for enhancing the detectability of carboxylic acids via fluorescence. psu.edu

Titrimetric Methods for Carboxylic Acid Content Determination

Titration is a classical analytical method that can be used to determine the total acid content of a sample. For 8-methoxyisoquinoline-4-carboxylic acid, an acid-base titration is appropriate.

In this method, a solution of the compound is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). A pH indicator or a pH meter is used to determine the equivalence point, which is the point at which the amount of base added is stoichiometrically equivalent to the amount of carboxylic acid present.

The reaction that occurs during the titration is:

C₁₁H₉NO₃ + NaOH → C₁₁H₈NNaO₃ + H₂O

By knowing the volume and concentration of the sodium hydroxide solution used to reach the equivalence point, the amount of 8-methoxyisoquinoline-4-carboxylic acid in the sample can be calculated. This method is straightforward and provides a direct measure of the carboxylic acid functionality.

Conclusion and Future Perspectives in 8 Methoxyisoquinoline 4 Carboxylic Acid Research

Summary of Key Achievements in Synthesis and Reactivity

The synthesis of the isoquinoline (B145761) core, and specifically isoquinoline-4-carboxylic acids, has been a subject of extensive research, leading to the development of several powerful synthetic strategies. While a singular, universally applied method for the synthesis of 8-methoxyisoquinoline-4-carboxylic acid is not prominently documented, the achievements in the synthesis of analogous structures provide a robust foundation for its preparation.

Key synthetic achievements for related structures include:

Classical Named Reactions: The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, remains a fundamental method for constructing the isoquinoline nucleus. researchoutreach.org Modifications of this reaction have expanded its scope and applicability.

Multicomponent Reactions (MCRs): The Ugi four-component reaction (U-4CR) has emerged as a powerful tool for the rapid assembly of complex molecules. mdpi.com A notable application involves the combination of the Ugi reaction with a subsequent Heck reaction to construct the isoquinoline scaffold in a concise manner. mdpi.comijrpr.com This approach allows for the introduction of significant molecular diversity.

Domino and Cascade Reactions: Copper-catalyzed domino reactions have been successfully employed for the synthesis of highly substituted isoquinolone-4-carboxylic acids. mdpi.com These reactions often proceed through a sequence of bond-forming events in a single pot, offering high efficiency and atom economy.

A multi-step synthesis has been reported for the closely related 8-methoxyquinoline-4-carboxylic acid, starting from an isatin (B1672199) derivative. This process typically involves ring-opening, condensation, addition, elimination, oxidation, and decarboxylation steps. nih.gov This highlights a potential pathway that could be adapted for the synthesis of the isoquinoline isomer.

The reactivity of isoquinoline-4-carboxylic acids is dictated by the electronic nature of the heterocyclic ring and the functional groups present. The isoquinoline ring system is generally susceptible to both electrophilic and nucleophilic attack.

Electrophilic Substitution: Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene (B151609) ring, with the positions 5 and 8 being the most favored.

Nucleophilic Substitution: The pyridine (B92270) ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C1 position. researchgate.net

Functionalization of the Carboxylic Acid: The carboxylic acid group at the 4-position serves as a versatile handle for further derivatization. Standard transformations include:

Amide Coupling: Formation of amides via coupling with various amines is a common strategy to expand the chemical space and modulate the biological activity of the core scaffold. nih.govhepatochem.com This is often achieved using standard coupling reagents. hepatochem.com

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reactions like the Fischer esterification, which involves treatment with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Decarboxylation: The removal of the carboxylic acid group can be a key transformation. While sometimes an unwanted side reaction, controlled decarboxylation can provide access to 4-unsubstituted isoquinolines. nih.govlibretexts.orgmasterorganicchemistry.com

Table 1: Key Synthetic Reactions for Isoquinoline and Quinoline (B57606) Carboxylic Acid Scaffolds
Reaction Name/TypeDescriptionKey Features
Pomeranz-Fritsch ReactionAcid-catalyzed cyclization of a benzaldehyde and a 2,2-dialkoxyethylamine.Fundamental method for isoquinoline synthesis. researchoutreach.org
Ugi-Heck ReactionA multi-component reaction followed by a palladium-catalyzed cross-coupling.Allows for high molecular diversity. mdpi.comijrpr.com
Copper-Catalyzed Domino ReactionA cascade of reactions in a single pot to form substituted isoquinolones.High efficiency and atom economy. mdpi.com
Pfitzinger ReactionCondensation of an isatin with a carbonyl compound to form a quinoline-4-carboxylic acid.A classic method for quinoline synthesis. ui.ac.id

Emerging Trends in Isoquinoline Carboxylic Acid Chemistry

The field of heterocyclic chemistry is continuously evolving, with several emerging trends poised to significantly impact the synthesis and application of isoquinoline carboxylic acids.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a rapidly developing area that offers more atom- and step-economical synthetic routes. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. Rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of functionalized isoquinolone derivatives. nih.gov

Photoredox Catalysis: The use of visible light to initiate chemical reactions has gained immense traction. Photoredox catalysis enables transformations under mild conditions and can provide access to novel reactivity patterns. This methodology is being increasingly explored for the synthesis and functionalization of heterocyclic compounds.

Sustainable and Green Chemistry: There is a growing emphasis on developing synthetic methods that are environmentally benign. This includes the use of greener solvents, catalysts based on earth-abundant metals, and processes that minimize waste generation. masterorganicchemistry.com

Medicinal Chemistry Applications: Isoquinoline derivatives continue to be a rich source of inspiration for drug discovery. researchoutreach.orgmdpi.com Current research is focused on designing and synthesizing novel isoquinoline carboxylic acids with a wide range of therapeutic applications, including as anti-inflammatory and antiviral agents. researchoutreach.orgnih.gov Fragment-based drug discovery (FBDD) is also being utilized to develop isoquinoline derivatives as potent enzyme inhibitors. researchoutreach.org

Potential for Innovation in Advanced Synthetic Methodologies

The quest for more efficient and versatile methods to construct and functionalize the 8-methoxyisoquinoline-4-carboxylic acid scaffold presents numerous opportunities for innovation.

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for easier scale-up. The application of flow chemistry to the synthesis of isoquinoline derivatives could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a key aspect of green chemistry. Enzymes can offer high levels of chemo-, regio-, and stereoselectivity, often under mild reaction conditions. The development of enzymatic methods for the synthesis or resolution of chiral isoquinoline derivatives is a promising area for future research.

Computational Chemistry: In silico methods are becoming increasingly powerful tools in chemical research. Computational modeling can be used to predict the reactivity of molecules, elucidate reaction mechanisms, and guide the design of new synthetic routes and novel bioactive compounds. nih.gov

Table 2: Advanced Synthetic Methodologies and Their Potential Impact
MethodologyDescriptionPotential Impact on Isoquinoline Synthesis
C-H ActivationDirect functionalization of C-H bonds.More efficient and atom-economical syntheses.
Photoredox CatalysisUse of visible light to drive chemical reactions.Mild reaction conditions and novel reactivity.
Flow ChemistryContinuous synthesis in a reactor.Improved control, safety, and scalability.
BiocatalysisUse of enzymes as catalysts.High selectivity and green reaction conditions.

Collaborative Research Directions for Complex Heterocyclic Compounds

The synthesis and development of complex heterocyclic compounds like 8-methoxyisoquinoline-4-carboxylic acid greatly benefit from collaborative efforts that bridge different scientific disciplines and sectors.

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies are crucial for translating fundamental discoveries into tangible therapeutic applications. libretexts.orgyoutube.comresearchgate.net Academic labs often excel in developing novel synthetic methodologies and exploring new chemical space, while industry partners provide the resources and expertise for drug development, including high-throughput screening, medicinal chemistry optimization, and clinical trials. libretexts.orgyoutube.comresearchgate.net

Interdisciplinary Consortia: The challenges associated with complex molecule synthesis and drug discovery often require a multifaceted approach. Consortia that bring together synthetic chemists, computational chemists, pharmacologists, and biologists can foster a more holistic and effective research process. nih.gov Such collaborations can accelerate the design-synthesis-test-analyze cycle, leading to the more rapid identification of promising drug candidates.

Open Science Initiatives: The sharing of data and research findings through open science platforms can stimulate innovation and prevent the duplication of efforts. Collaborative platforms that allow researchers to share synthetic protocols, characterization data, and biological screening results can accelerate progress in the field of heterocyclic chemistry.

Compound Names

Compound Name
8-methoxyisoquinoline-4-carboxylic acid
8-methoxyquinoline-4-carboxylic acid
isoquinolone-4-carboxylic acid
quinoline-4-carboxylic acid
isatin

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methoxyisoquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : A two-step approach is commonly used for analogous quinoline derivatives:

Acylation : Start with a substituted anthranilate (e.g., 4,5-dimethoxy-methylanthranilate) and react with methyl malonyl chloride in the presence of triethylamine to form an intermediate anilide .

Heterocyclization : Perform base-catalyzed ester condensation to cyclize the intermediate into the quinoline core .

  • Optimization : Adjust solvent polarity (DMF or ethanol) and temperature (80–120°C) to improve cyclization efficiency. PdCl₂(PPh₃)₂ catalysts can enhance regioselectivity in coupling reactions for substituted derivatives .

  • Yield/Purity : Monitor via TLC and confirm purity using HPLC (>95% purity recommended for biological assays) .

    Table 1 : Synthetic Conditions for Analogous Compounds

    CompoundCatalystSolventTemp (°C)Yield (%)Purity (%)Source
    8-Aminoquinoline-4-carboxylic acidNoneEthanol806590
    2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acidPdCl₂(PPh₃)₂DMF1207895

Q. How can researchers characterize 8-methoxyisoquinoline-4-carboxylic acid and validate its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm methoxy (-OCH₃) and carboxylic acid (-COOH) group positions. Compare chemical shifts with PubChem data for analogous compounds (e.g., δ ~3.9 ppm for methoxy protons) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀NO₄⁺ at m/z 220.06) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and O-H bonds at ~2500–3300 cm⁻¹ .

Q. What are the stability considerations for 8-methoxyisoquinoline-4-carboxylic acid under storage and experimental conditions?

  • Decomposition Risks : Avoid prolonged exposure to heat (>100°C) or oxidizers, which may generate toxic gases (CO, NOₓ) .
  • Storage : Keep in airtight containers at 4°C, away from light. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 8-methoxyisoquinoline-4-carboxylic acid derivatives?

  • Methods :

Docking Studies : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., antimicrobial enzymes or cancer-related kinases) .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 8) with bioactivity using regression analysis .

  • Validation : Compare predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. What mechanistic insights explain contradictory data in the bioactivity of quinoline derivatives?

  • Case Study : Antimicrobial assays may show variability due to:

  • Solubility Limits : Poor aqueous solubility of methoxy-substituted quinolines can reduce bioavailability. Use DMSO co-solvents (<1% v/v) to mitigate .
  • Resistance Mechanisms : Efflux pump activation in bacterial strains may lower observed efficacy .
    • Resolution : Normalize data to cell viability controls and replicate assays across multiple cell lines .

Q. How can reaction pathways be optimized for enantioselective synthesis of 8-methoxyisoquinoline-4-carboxylic acid analogs?

  • Chiral Catalysts : Employ Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) to achieve enantiomeric excess (ee >90%) in cross-coupling reactions .
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers .

Methodological Best Practices

  • Experimental Design :
    • Include negative controls (e.g., unsubstituted quinoline) to isolate the methoxy group’s contribution to bioactivity .
    • Use continuous flow reactors for scalable synthesis while maintaining low impurity levels .
  • Data Interpretation :
    • Address outliers in bioactivity data by repeating assays with fresh compound batches to rule out degradation .

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